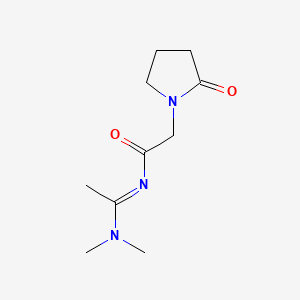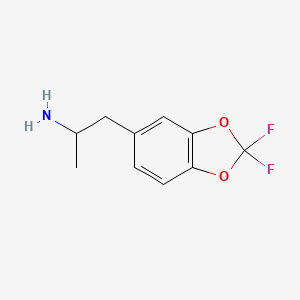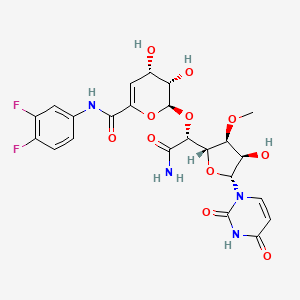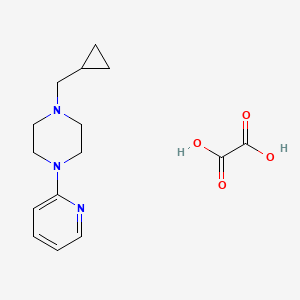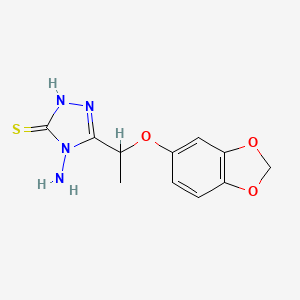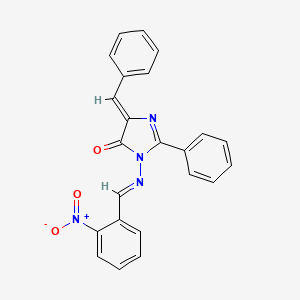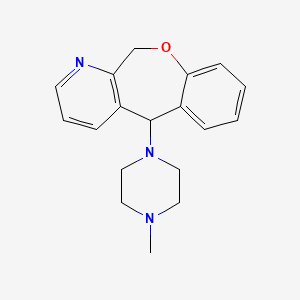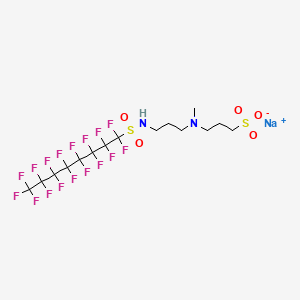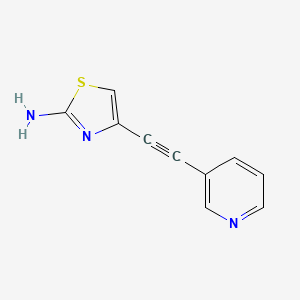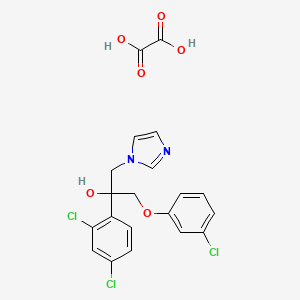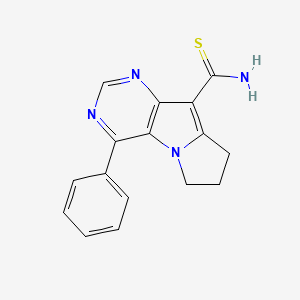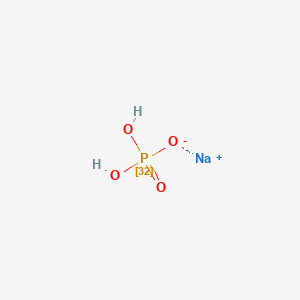
Sodium phosphate, radioactive
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phosphate, with the chemical formula NaH2(32)PO4, is an inorganic compound that is commonly known as monosodium phosphate or sodium dihydrogen phosphate. It is a sodium salt of phosphoric acid and consists of sodium cations (Na+) and dihydrogen phosphate anions (H2PO4-). This compound is widely used in various industries, including food, pharmaceuticals, and water treatment, due to its buffering and emulsifying properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium phosphate can be synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the formation of monosodium phosphate. The reaction can be represented as follows: [ \text{H3PO4} + \text{NaOH} \rightarrow \text{NaH2PO4} + \text{H2O} ]
Industrial Production Methods
In industrial settings, sodium phosphate is produced by reacting phosphoric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the desired product. The process involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium carbonate or sodium hydroxide.
Filtration: The resulting solution is filtered to remove any impurities.
Concentration: The filtered solution is concentrated by evaporation.
Crystallization: The concentrated solution is cooled to crystallize sodium phosphate.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form phosphoric acid and with bases to form disodium phosphate.
Dehydration: Heating sodium phosphate above 169°C results in the formation of disodium pyrophosphate. [ 2 \text{NaH2PO4} \rightarrow \text{Na2H2P2O7} + \text{H2O} ]
Common Reagents and Conditions
Acids: Sodium phosphate reacts with hydrochloric acid to form phosphoric acid and sodium chloride. [ \text{NaH2PO4} + \text{HCl} \rightarrow \text{H3PO4} + \text{NaCl} ]
Bases: It reacts with sodium hydroxide to form disodium phosphate and water. [ \text{NaH2PO4} + \text{NaOH} \rightarrow \text{Na2HPO4} + \text{H2O} ]
Major Products
The major products formed from these reactions include phosphoric acid, disodium phosphate, and disodium pyrophosphate .
Applications De Recherche Scientifique
Sodium phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Sodium phosphate is used in biological research as a component of buffer solutions for cell culture and molecular biology experiments.
Medicine: It is used as a laxative and in the preparation of bowel cleansing solutions before medical procedures.
Industry: Sodium phosphate is used in water treatment, food processing, and as a corrosion inhibitor in boiler systems .
Mécanisme D'action
The mechanism of action of sodium phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. In biological systems, it helps regulate the acid-base balance and is involved in various metabolic pathways. Sodium phosphate can also act as an osmotic laxative by drawing water into the intestines, thereby promoting bowel movements .
Comparaison Avec Des Composés Similaires
Sodium phosphate can be compared with other similar compounds, such as:
Disodium phosphate (Na2HPO4): This compound has two sodium ions and one hydrogen phosphate ion. It is used in similar applications but has different buffering properties.
Trisodium phosphate (Na3PO4): This compound has three sodium ions and one phosphate ion. It is a stronger base and is used in more alkaline applications.
Monopotassium phosphate (KH2PO4): This compound has one potassium ion and one dihydrogen phosphate ion. .
Sodium phosphate is unique due to its specific buffering capacity and its ability to form various hydrates, making it versatile for different applications.
Propriétés
Numéro CAS |
7635-45-2 |
|---|---|
Formule moléculaire |
H2NaO4P |
Poids moléculaire |
120.977 g/mol |
Nom IUPAC |
sodium;dihydroxy(32P)phosphinate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;5+1 |
Clé InChI |
AJPJDKMHJJGVTQ-ZYUMTRPDSA-M |
SMILES isomérique |
O[32P](=O)(O)[O-].[Na+] |
SMILES canonique |
OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


